Cas no 49779-95-5 (5-Thiazoleacetic acid,4-(4-chlorophenyl)-2-(phenylamino)-)

5-Thiazoleacetic acid,4-(4-chlorophenyl)-2-(phenylamino)- structure
49779-95-5 structure
Product Name:5-Thiazoleacetic acid,4-(4-chlorophenyl)-2-(phenylamino)-
CAS No:49779-95-5
MF:C17H13ClN2O2S
MW:344.815321683884
CID:334095
PubChem ID:184853
Update Time:2025-04-19

5-Thiazoleacetic acid,4-(4-chlorophenyl)-2-(phenylamino)- Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazoleacetic acid,4-(4-chlorophenyl)-2-(phenylamino)-
    • 2-[2-anilino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid
    • CHEMBL591519
    • MLS000703433
    • SCHEMBL11852874
    • DTXSID10198043
    • 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)-
    • HMS2656K13
    • 49779-95-5
    • 2-(4-(4-chlorophenyl)-2-(phenylamino)thiazol-5-yl)acetic acid
    • AKOS000594108
    • 4-(4-Chlorophenyl)-2-phenylaminothiazole acetic acid
    • SMR000273897
    • BDBM50309259
    • Oprea1_797041
    • NCGC00245350-01
    • Inchi: 1S/C17H13ClN2O2S/c18-12-8-6-11(7-9-12)16-14(10-15(21)22)23-17(20-16)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20)(H,21,22)
    • InChI Key: WFGFPCQTDIRWHS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=C(CC(=O)O)SC(NC2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 344.039
  • Monoisotopic Mass: 344.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 90.5Ų

Experimental Properties

  • Density: 1.419
  • Boiling Point: 568.8°Cat760mmHg
  • Flash Point: 297.8°C
  • Refractive Index: 1.688
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